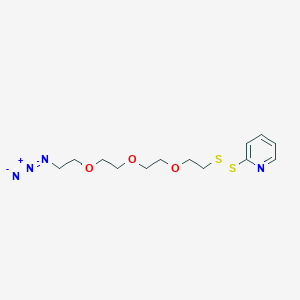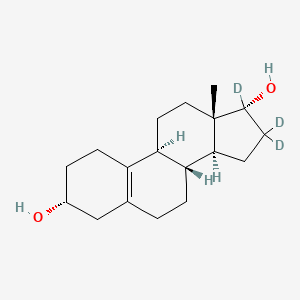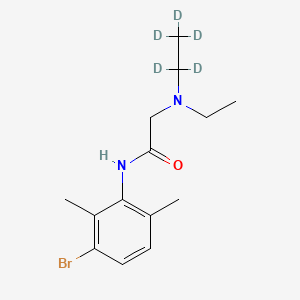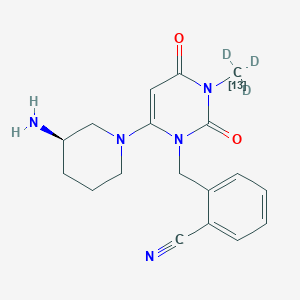![molecular formula C14H12O4 B12426174 2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gnetol can be synthesized through various chemical routes. One common method involves the hemisynthesis of gnetol glucuronide metabolites using human and rat hepatic enzymes . The synthesis typically involves the glucuronidation of gnetol at specific positions on its aromatic rings.
Industrial Production Methods: Industrial production of gnetol often involves the extraction from plant sources, particularly from the genus Gnetum. The extraction process includes solvent extraction, purification, and crystallization to obtain pure gnetol . Additionally, molecular encapsulation techniques using cyclodextrins have been explored to improve the solubility and stability of gnetol for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Gnetol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its glucuronidation, where gnetol forms glucuronide metabolites . This reaction is catalyzed by hepatic enzymes and occurs at specific hydroxyl positions on the aromatic rings.
Common Reagents and Conditions: Common reagents used in the reactions of gnetol include glucuronic acid for glucuronidation and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products: The major products formed from the reactions of gnetol include its glucuronide metabolites, such as trans-GN-2’-O-glucuronide and trans-GN-3-O-glucuronide . These metabolites exhibit enhanced biological activities compared to the parent compound.
Scientific Research Applications
Gnetol has garnered significant interest in scientific research due to its diverse bioactivities. Some of its notable applications include:
Biology: Gnetol exhibits anti-inflammatory, anti-thrombotic, and cardioprotective activities.
Medicine: Gnetol’s anti-cancer properties are being explored, particularly its ability to inhibit the proliferation of cancer cells.
Industry: Gnetol is being investigated for its potential use in functional foods due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
Gnetol is structurally similar to other stilbenes like resveratrol and oxyresveratrol. it differs in the number and position of hydroxyl groups on its aromatic rings . This structural difference imparts unique bioactivities to gnetol. For instance, gnetol has been shown to have stronger antioxidant activity compared to resveratrol . Additionally, gnetol’s inhibitory effect on tyrosinase is more potent than that of kojic acid, a standard tyrosinase inhibitor .
Comparison with Similar Compounds
- Resveratrol (trans-3,4’,5-trihydroxystilbene)
- Oxyresveratrol (trans-2’,3,4’,5-tetrahydroxystilbene)
- Piceatannol (trans-3,4’,3’,5-tetrahydroxystilbene)
Gnetol’s unique structural features and bioactivities make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
2-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULNTWGBBNZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
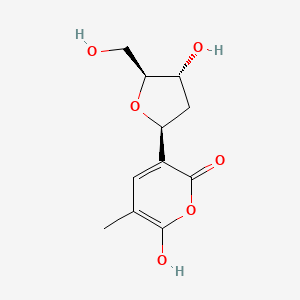
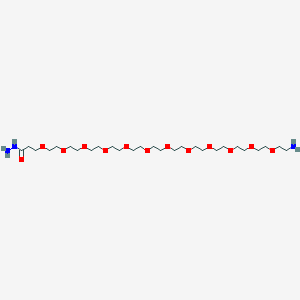




![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
